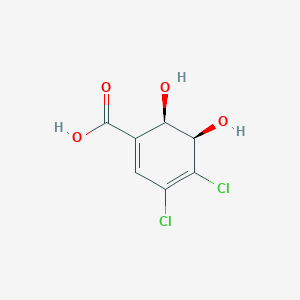
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Overview
Description
Rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, is a synthetic compound known for its unique structural properties and its potential applications in various fields of scientific research. Its complex structure features a pyrazole ring attached to an oxolane moiety, making it a fascinating subject of study for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically starts with the preparation of the pyrazole ring. This can be achieved through the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions.
Formation of Oxolane Ring: : The oxolane ring is then introduced by a cyclization reaction, involving the use of dihydroxylation and subsequent ring closure using a suitable catalyst.
Final Assembly: : The final step involves the coupling of the pyrazole ring with the oxolane moiety. This is followed by amination and purification to obtain the dihydrochloride salt.
Industrial Production Methods: : In industrial settings, the production of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride may involve large-scale batch reactions. Key considerations include optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the pyrazole ring may be susceptible to transformation.
Reduction: : Hydrogenation or reduction can modify the functional groups attached to the oxolane ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can alter the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or chromic acid.
Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base.
Major Products: : The reactions may yield derivatives of the initial compound with varied functional groups, enabling further exploration of its properties and applications.
Scientific Research Applications
Chemistry: : This compound's unique structure makes it a valuable subject in the study of stereochemistry and reaction mechanisms.
Biology: : In biological research, it may serve as a model compound for studying enzyme interactions and metabolic pathways.
Industry: : Industrially, it could be utilized in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Molecular Targets and Pathways: : Key pathways may include signaling cascades involving kinases or other regulatory proteins, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine hydrochloride: (single hydrochloride salt version)
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine: (without hydrochloride)
Uniqueness: : The dihydrochloride version is notable for its enhanced solubility and stability compared to other forms, making it more versatile in various experimental conditions.
That should give you a good start! Want to dive into more detail on any of these sections?
Properties
IUPAC Name |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVEYFWTYXHRQ-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)



![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)


![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)

